An In-depth Technical Guide to 2,3,5,6-Tetrachloropyridine-4-thiol: Chemical Properties and Structure
An In-depth Technical Guide to 2,3,5,6-Tetrachloropyridine-4-thiol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic utility of 2,3,5,6-tetrachloropyridine-4-thiol. This versatile chemical intermediate is a crucial building block in the development of novel agrochemicals and pharmaceuticals.
Chemical Identity and Structure
2,3,5,6-Tetrachloropyridine-4-thiol, with the CAS number 10351-06-1, is a highly substituted pyridine derivative. The systematic IUPAC name for this compound is 2,3,5,6-tetrachloro-1H-pyridine-4-thione, reflecting the tautomeric equilibrium between the thiol and thione forms.[1] The pyridine ring is heavily chlorinated, which significantly influences its chemical reactivity.
Structure:
The molecular structure consists of a pyridine ring substituted with four chlorine atoms at positions 2, 3, 5, and 6, and a thiol group at the 4-position.
Molecular Formula: C₅HCl₄NS[2][3]
Molecular Weight: 248.95 g/mol [2][3]
The presence of four electron-withdrawing chlorine atoms renders the pyridine nucleus highly electron-deficient.[1] This electronic feature makes the carbon atoms of the pyridine ring electrophilic and susceptible to nucleophilic attack. The thiol group at the 4-position provides a reactive handle for a variety of chemical transformations.[2]
Physicochemical Properties
2,3,5,6-Tetrachloropyridine-4-thiol is typically a white to yellow crystalline solid at room temperature.[2][3] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Appearance | White to yellow crystalline powder | [2][3] |
| Melting Point | 165-166 °C | [2] |
| Boiling Point | 204.6 °C at 760 mmHg | [3] |
| Density | 1.79 g/cm³ | [2] |
| Flash Point | 77.5 °C | [3] |
| pKa | 2.01 ± 0.50 (Predicted) | [3] |
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and confirmation of 2,3,5,6-tetrachloropyridine-4-thiol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the high degree of substitution, the ¹H NMR spectrum is relatively simple, primarily showing the signal for the thiol proton. The chemical shift of this proton is variable and can be influenced by solvent, concentration, and temperature.
The ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegative chlorine atoms and the sulfur-containing substituent.
| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |
| ¹H | Variable | The thiol proton (-SH) signal is expected. |
| ¹³C | ~120-150 | Signals corresponding to the carbon atoms of the tetrachlorinated pyridine ring are expected in this region. The C-S carbon will have a distinct shift. |
Infrared (IR) Spectroscopy
The IR spectrum of 2,3,5,6-tetrachloropyridine-4-thiol displays characteristic absorption bands corresponding to its functional groups.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| S-H | Stretching | 2550-2600 (weak) |
| Pyridine Ring | C=C, C=N Stretching | 1400-1600 |
| C-Cl | Stretching | < 800 |
The presence of a weak band in the 2550-2600 cm⁻¹ region is indicative of the S-H stretch of the thiol group.[1]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak ([M]⁺) is expected around m/z 247 and 249, with the characteristic isotopic pattern for a molecule containing four chlorine atoms.[4] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns can provide further structural information, often showing the loss of chlorine atoms or the thiol group.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of 2,3,5,6-tetrachloropyridine-4-thiol is dominated by two key features: the electrophilic nature of the pyridine ring and the nucleophilicity of the thiol group.
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring is highly susceptible to nucleophilic aromatic substitution, where one or more chlorine atoms can be displaced by various nucleophiles such as amines, alkoxides, and other thiols. This reactivity allows for the synthesis of a diverse range of substituted pyridine derivatives.[1]
Reactions of the Thiol Group
The thiol group is a versatile functional handle. It can be deprotonated to form a potent thiolate nucleophile, which can participate in S-alkylation and S-acylation reactions. The thiol group can also be oxidized to form disulfides or further to sulfonic acids.[1]
This dual reactivity makes 2,3,5,6-tetrachloropyridine-4-thiol a valuable intermediate in the synthesis of complex molecules, including agrochemicals and active pharmaceutical ingredients (APIs).[2][3]
Experimental Protocols
Synthesis of 2,3,5,6-Tetrachloropyridine-4-thiol
A common method for the synthesis of 2,3,5,6-tetrachloropyridine-4-thiol involves the reaction of pentachloropyridine with a source of hydrosulfide ions.
Materials:
-
Pentachloropyridine
-
Sodium hydrosulfide (NaSH) or a similar sulfide reagent
-
Solvent (e.g., ethanol, dimethylformamide)
Procedure:
-
Dissolve pentachloropyridine in a suitable solvent in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Add a solution of sodium hydrosulfide to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from an appropriate solvent.
Note: This is a general procedure and may require optimization for specific scales and conditions.
Role as a Synthetic Intermediate
2,3,5,6-Tetrachloropyridine-4-thiol serves as a key building block in the synthesis of various commercially important compounds. The following diagram illustrates a general synthetic pathway where it is utilized.
Caption: Synthetic pathways involving 2,3,5,6-tetrachloropyridine-4-thiol.
Safety and Handling
2,3,5,6-Tetrachloropyridine-4-thiol is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2,3,5,6-Tetrachloropyridine-4-thiol is a highly functionalized and reactive chemical intermediate with significant applications in the synthesis of agrochemicals and pharmaceuticals. Its unique electronic and structural properties, arising from the polychlorinated pyridine ring and the versatile thiol group, make it a valuable tool for medicinal and materials chemists. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.
